2-Thiophenesulfonyl fluoride, 5-chloro-

Catalog No.
S3134202
CAS No.
108158-05-0
M.F
C4H2ClFO2S2
M. Wt
200.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophenesulfonyl fluoride, 5-chloro-

CAS Number

108158-05-0

Product Name

2-Thiophenesulfonyl fluoride, 5-chloro-

IUPAC Name

5-chlorothiophene-2-sulfonyl fluoride

Molecular Formula

C4H2ClFO2S2

Molecular Weight

200.63

InChI

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

XZQCGAGVTAESGC-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)F

Solubility

not available

5-Chloro-2-thiophenesulfonyl fluoride (5-Cl-TSF) has been explored as a potential reagent in bioconjugation, a scientific technique that links biomolecules like proteins or nucleic acids with small molecules []. The key functional group in 5-Cl-TSF is the sulfonyl fluoride (SO2F) moiety [].

Here's how 5-Cl-TSF might be used:

  • Click Chemistry Linker: The SO2F group can react with specific functional groups on biomolecules to form a stable sulfur-oxygen bond (SO2) linker []. This linker offers an alternative to commonly used amide and phosphate linkers in click chemistry, a powerful method for biomolecule conjugation due to its high efficiency and selectivity [].

5-Chloro-2-thiophenesulfonyl fluoride is an organosulfur compound characterized by the presence of a thiophene ring fused with a sulfonyl fluoride group at the second position and a chlorine atom at the fifth position. Its molecular formula is C₄H₃ClFOS₂, and it has a molecular weight of approximately 200.64 g/mol. The compound is notable for its reactive sulfonyl fluoride group, which can engage in various

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of the chlorine atom and the electron-withdrawing sulfonyl group can facilitate electrophilic aromatic substitution reactions on the thiophene ring.
  • Fluorosulfonylation: This compound can be involved in fluorosulfonylation reactions, where it acts as a source of sulfonyl fluoride radicals, which are useful for synthesizing other sulfonyl fluorides .

While specific biological activities of 5-chloro-2-thiophenesulfonyl fluoride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Thiophene derivatives have been associated with various biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions
  • Antihypertensive effects

Several synthetic routes exist for producing 5-chloro-2-thiophenesulfonyl fluoride:

  • Direct Fluorosulfonylation: This method involves the reaction of thiophene derivatives with fluorosulfonyl radicals generated from appropriate precursors.
  • Chlorination of Thiophene Derivatives: Chlorination can be performed on 2-thiophenesulfonyl chloride to introduce the chlorine atom at the fifth position.
  • Functionalization Techniques: Various functionalization techniques such as Gewald synthesis and Paal–Knorr synthesis can be adapted to incorporate the sulfonyl fluoride moiety into thiophene frameworks .

5-Chloro-2-thiophenesulfonyl fluoride has several applications, particularly in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other biologically active compounds and complex molecules.
  • Material Science: Compounds containing thiophene rings are utilized in fabricating organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Chemosensors: Thiophene derivatives are employed in developing chemosensors for detecting various analytes due to their high selectivity and sensitivity .

Interaction studies involving 5-chloro-2-thiophenesulfonyl fluoride focus on its reactivity with nucleophiles and electrophiles. These studies help understand its potential as a building block in drug design and materials science. Research into its interactions with proteins or nucleic acids may reveal insights into its utility in biochemical applications .

Similar compounds to 5-chloro-2-thiophenesulfonyl fluoride include:

Compound NameStructure FeaturesUnique Characteristics
2-Thiophenesulfonyl chlorideThiophene ring with a sulfonyl chloride groupUsed extensively in kinetics studies
5-Bromo-2-thiophenesulfonyl fluorideBromine atom instead of chlorinePotentially different reactivity patterns
2,5-Dibromobenzenesulfonyl fluorideBenzene ring with two bromines and a sulfonyl groupLarger molecular size; different electronic properties

The uniqueness of 5-chloro-2-thiophenesulfonyl fluoride lies in its specific combination of a chlorine atom at the fifth position and a sulfonyl fluoride group at the second position, which may influence its reactivity and potential applications compared to other thiophene derivatives .

XLogP3

2.7

Dates

Modify: 2023-08-18

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